molecular formula C11H9ClN2O2 B072922 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1140-38-1

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B072922
CAS RN: 1140-38-1
M. Wt: 236.65 g/mol
InChI Key: UTAROPFLQDDMNS-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a chemical compound of interest in various scientific fields. It is part of the pyrazole class of compounds, known for their diverse chemical and biological properties.

Synthesis Analysis

Molecular Structure Analysis

  • The molecular structure of pyrazole derivatives often features specific conformational differences and crystal packing, influenced by various functional groups and intermolecular interactions (Viveka et al., 2016).

Chemical Reactions and Properties

  • The chemical properties of these compounds include the formation of hydrogen-bonded dimers and other weak interactions, which are significant in their reactivity and stability (Wen et al., 2015).

Physical Properties Analysis

  • The physical properties, such as solubility and crystallization behavior, are influenced by the compound's molecular structure and functional groups. These properties are crucial in understanding the compound's behavior in different environments (Li-qun Shen et al., 2012).

Chemical Properties Analysis

  • Analysis of chemical properties involves studying the compound's reactivity, stability under various conditions, and potential interactions with other chemicals. This analysis is essential for applications in synthesis and material science (Cunjin Xu & Yan-Qin Shi, 2011).

Scientific Research Applications

Crystallography

  • Application Summary : CMPPC is used in the synthesis of new pyrazole derivatives, and its crystal structure has been determined by X-ray diffraction methods .
  • Methods of Application : The compound was prepared under Vilsmeyer conditions, which involve chlorination and formylation, and its crystal structure was analyzed using monoclinic space group P 2 1 / c with specific unit cell parameters .
  • Results Summary : The crystallographic analysis revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, with the two ring planes inclined at 72.8º .

Corrosion Inhibition

  • Application Summary : CMPPC has been studied for its corrosion protection properties for mild steel in an acidic environment, particularly HCl .
  • Methods of Application : The study utilized mass loss studies, impedance spectroscopy, polarization studies, adsorption studies, and quantum chemical calculations to evaluate the inhibitor’s efficiency .
  • Results Summary : The inhibitor’s efficiency decreased with an increase in temperature and acid concentration but increased with the concentration of CMPPC. It behaved like a mixed-type inhibitor and obeyed the Langmuir adsorption isotherm pattern .

Pharmaceutical Research

  • Methods of Application : It is used to synthesize thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions .
  • Results Summary : Many pyrazoles, including CMPPC derivatives, are being tested and clinically evaluated as potential new drugs due to their wide spectrum of biological activities .

Antileishmanial and Antimalarial Evaluation

  • Methods of Application : Molecular simulation studies were performed to justify the in vitro antipromastigote activity of the compounds .
  • Results Summary : The compounds showed desirable fitting patterns in the active site with lower binding free energy, indicating potential effectiveness against the parasites .

Organic Synthesis

  • Methods of Application : It is involved in the preparation of (aminomethyl)pyrazoles, ORL1 receptor antagonists, and dialkylamino (phenyl-1H-pyrazolyl)butanols .
  • Results Summary : The synthesized compounds have potential applications as Smoothened antagonists for hair inhibition and other pharmacological activities .

Synthesis of Pyrazole Derivatives

  • Methods of Application : The compound is synthesized under Vilsmeyer conditions, involving chlorination and formylation, to produce thiolates, azides, amines, and fused pyrazolo heterocycles .
  • Results Summary : The synthesized derivatives have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory properties .

Corrosion Protection for Mild Steel

  • Application Summary : CMPPC has been studied for its corrosion protection properties for mild steel in an acidic environment, particularly HCl .
  • Methods of Application : The study involved mass loss studies, impedance spectroscopy, polarization studies, adsorption studies, and quantum chemical calculations .
  • Results Summary : CMPPC was found to behave like a mixed-type inhibitor and obeyed the Langmuir adsorption isotherm pattern, offering maximum interaction on the Fe (111) plane of the metal surface .

Reactant for Pharmacologically Active Compounds

  • Methods of Application : It is used in the synthesis of (aminomethyl)pyrazoles, ORL1 receptor antagonists, and dialkylamino (phenyl-1H-pyrazolyl)butanols .
  • Results Summary : The resulting compounds have potential applications as Smoothened antagonists for hair inhibition and other pharmacological activities .

Antileishmanial and Antimalarial Evaluation

  • Methods of Application : Molecular simulation studies were performed to justify the in vitro antipromastigote activity of the compounds .
  • Results Summary : One of the compounds showed exceptionally high antipromastigote activity, indicating potential effectiveness against the parasites .

Development of Antimicrobial Agents

  • Methods of Application : The antimicrobial activity is assessed using standard microbiological techniques like disk diffusion and MIC determination .
  • Results Summary : Some derivatives have shown promising results against Gram-positive and Gram-negative bacteria, indicating their potential use as antimicrobial agents .

Anti-inflammatory Drug Synthesis

  • Methods of Application : The synthesis involves creating pyrazole derivatives that are then tested for their anti-inflammatory activity using in vivo and in vitro models .
  • Results Summary : Certain derivatives have demonstrated significant anti-inflammatory effects, making them candidates for further drug development .

Anticancer Compound Development

  • Methods of Application : These compounds are synthesized and screened against various cancer cell lines to assess their cytotoxicity .
  • Results Summary : Some derivatives have shown selective cytotoxicity towards cancer cells, suggesting their potential as anticancer agents .

Insecticidal and Herbicidal Applications

  • Methods of Application : The compounds are tested on various insect pests and weed species to determine their efficacy .
  • Results Summary : Certain derivatives have been effective in controlling pest populations and inhibiting weed growth, which could be beneficial for agricultural applications .

Plant Growth Regulation

  • Methods of Application : These compounds are applied to plants to study their effects on growth parameters such as germination, root elongation, and biomass production .
  • Results Summary : Some derivatives have shown the ability to enhance plant growth, which could have implications for improving crop yields .

Analytical Reagent in Chemical Analysis

  • Methods of Application : The compound’s interaction with other chemicals is studied to develop new analytical methods .
  • Results Summary : The outcomes of such studies could lead to the development of novel analytical techniques that utilize CMPPC as a key reagent .

properties

IUPAC Name

5-chloro-3-methyl-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-9(11(15)16)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAROPFLQDDMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356998
Record name 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

CAS RN

1140-38-1
Record name 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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